molecular formula C24H28N4O5 B2961982 Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate CAS No. 897620-59-6

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate

Katalognummer: B2961982
CAS-Nummer: 897620-59-6
Molekulargewicht: 452.511
InChI-Schlüssel: PCQKEJZLECWOFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring multiple pharmacophoric motifs:

  • Furan-2-ylmethyl substituent: Introduces an oxygen-containing heterocyclic moiety, influencing electronic properties and solubility.
  • Pyridin-4-ylmethyl group: A nitrogen-containing aromatic ring that enhances π-π stacking interactions.

Molecular Formula: Estimated as C₂₅H₂₉N₄O₅ (based on structural analogs ).
Molecular Weight: ~465.5 g/mol.

Eigenschaften

IUPAC Name

ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-3-32-24(31)27-12-10-26(11-13-27)22(18-6-8-25-9-7-18)21-20(29)15-17(2)28(23(21)30)16-19-5-4-14-33-19/h4-9,14-15,22,29H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKEJZLECWOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C26H31N3O5C_{26}H_{31}N_{3}O_{5}, with a molecular weight of approximately 465.55 g/mol. Its structure features a piperazine moiety, a furan ring, and a pyridine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC26H31N3O5C_{26}H_{31}N_{3}O_{5}
Molecular Weight465.55 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine exhibit antimicrobial properties against various pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .

2. Antiviral Properties
Preliminary studies suggest that the compound may possess antiviral activity, particularly against viruses like HSV (Herpes Simplex Virus). The mechanisms are believed to involve inhibition of viral entry or replication .

3. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Recent studies have explored the compound's efficacy in various biological contexts:

Antimicrobial Efficacy
A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 12.5 µg/mL for some derivatives .

Antiviral Activity Against HSV
In vitro assays indicated that this compound reduced HSV replication by over 50% at non-cytotoxic concentrations . Further mechanistic studies are ongoing to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound (Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate) C₂₅H₂₉N₄O₅ ~465.5 Furan-2-ylmethyl, pyridin-4-yl, dihydropyridinone
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate C₂₅H₂₉N₅O₄ 463.5 Pyridin-3-ylmethyl, pyridin-4-yl, dihydropyridinone
Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate C₁₉H₂₁ClN₆O₂ 400.9 Pyrazolo-pyrimidinyl, 3-chloro-4-methylphenyl
Key Observations:

Heterocyclic Substituents :

  • The furan-2-ylmethyl group in the target compound replaces the pyridin-3-ylmethyl in the analog from , altering electronic properties (oxygen vs. nitrogen).
  • The pyrazolo-pyrimidinyl group in introduces a fused bicyclic system absent in the target compound.

Dihydropyridinone vs. Pyrazolo-Pyrimidine: The dihydropyridinone moiety in the target compound and may confer metal-binding affinity, whereas the pyrazolo-pyrimidine in is more rigid and planar, favoring intercalation or kinase inhibition.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~2.1 2 (OH, NH) 8 ~120
Compound from ~1.8 2 (OH, NH) 9 ~125
Compound from ~3.5 1 (NH) 6 ~90
Key Observations:
  • Lipophilicity (logP) : The target compound’s furan group slightly increases logP compared to due to reduced polarity. Compound is more lipophilic, favoring membrane permeability.

Research Findings and Methodological Insights

  • Structural Comparison: Algorithms for chemical structure comparison (e.g., Tanimoto coefficient) highlight ~70% similarity between the target compound and , primarily due to shared piperazine and dihydropyridinone motifs .
  • Synthetic Challenges: The dihydropyridinone fragment in the target compound may require precise crystallization conditions for structural validation, as seen in SHELX-based refinements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.